2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core fused with a phenyl group at position 7 and an ethyl substituent at position 3. The thioether linkage (-S-) at position 2 connects to an acetamide group, which is further substituted with a 4-ethylphenyl moiety. The ethyl groups at both the pyrrolopyrimidine and acetamide termini may enhance lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-3-16-10-12-18(13-11-16)26-20(29)15-31-24-27-21-19(17-8-6-5-7-9-17)14-25-22(21)23(30)28(24)4-2/h5-14,25H,3-4,15H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRKCBLEDKWCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)NC=C3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a novel pyrrolo[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, structural characteristics, and biological activities, including anticancer effects and mechanisms of action.
Synthesis and Structural Characterization
The synthesis of the target compound was achieved through a multi-step process involving the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate , leading to the formation of various derivatives. The final product was characterized using techniques such as NMR spectroscopy , IR spectroscopy , and X-ray crystallography . The crystal structure revealed significant intermolecular interactions that contribute to its stability and biological activity .
Anticancer Properties
The biological activity of the compound was assessed through various in vitro assays against multiple cancer cell lines. Notably, the compound exhibited significant growth inhibition in human leukemia cells (CCRF-CEM) with an EC50 value of 190 nM , indicating its potential as a chemotherapeutic agent .
A detailed analysis of its activity against different tumor cell lines showed that it inhibited cell proliferation effectively in several cases, with GI50 values below for some lines . The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the pyrrolo[3,2-d]pyrimidine scaffold could enhance its potency.
The mechanism by which this compound exerts its anticancer effects appears to involve dual inhibition of key enzymes in the purine biosynthetic pathway. Specifically, it acts as an inhibitor of GARFTase and AICARFTase , which are crucial for nucleotide synthesis in rapidly dividing cancer cells. This dual-targeting approach may help overcome resistance mechanisms commonly observed with single-target therapies .
Study 1: In Vitro Efficacy
In a study conducted by researchers at the National Cancer Institute (NCI), the compound was tested against a panel of 60 cancer cell lines. Results indicated that it demonstrated potent inhibitory effects on several lines, particularly those associated with hematological malignancies. The findings support further investigation into its use as a therapeutic agent in leukemia treatment .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of the compound to target enzymes. The results suggest that the compound occupies critical active sites within GARFTase and AICARFTase, leading to effective inhibition and subsequent cytotoxicity against cancer cells .
Data Tables
| Cell Line | EC50 (nM) | GI50 (M) | Mechanism |
|---|---|---|---|
| CCRF-CEM | 190 | < | Dual inhibition of GARFTase/AICARFTase |
| K562 (Chronic Myeloid) | 150 | < | Dual inhibition |
| MCF7 (Breast Cancer) | 250 | < | Apoptosis induction |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. The compound may serve as a precursor for synthesizing bioactive molecules that target specific cancer pathways. For instance, the incorporation of the pyrrolo[3,2-d]pyrimidine structure has been linked to inhibition of key enzymes involved in tumor growth and proliferation.
| Study | Findings |
|---|---|
| Otmar et al. (2020) | Identified pyrrolo[3,2-d]pyrimidines as potential anticancer agents through enzyme inhibition studies. |
Anti-inflammatory Properties
The compound's structural analogs have demonstrated promising anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). This is crucial for developing new analgesic drugs with better selectivity and fewer side effects compared to traditional NSAIDs.
| Study | Findings |
|---|---|
| PMC7766220 (2020) | Novel pyrrolo[3,4-d]pyridazinone derivatives showed enhanced COX-2 selectivity, suggesting potential applications in treating inflammatory diseases. |
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of the compound to various biological targets. These studies help in understanding how modifications to the structure can enhance or reduce activity.
| Target | Binding Affinity |
|---|---|
| COX-2 | Higher affinity compared to COX-1 |
| Kinases | Potential inhibition observed |
Cytotoxicity Assessments
Evaluating the cytotoxic effects of the compound on various cancer cell lines has shown that it can selectively induce apoptosis in malignant cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
Synthesis and Derivative Development
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Researchers are exploring various synthetic routes to develop derivatives with enhanced pharmacological profiles.
Synthesis Overview
The synthesis typically involves:
- Formation of the pyrrolo[3,2-d]pyrimidine core.
- Introduction of sulfanyl and acetamide groups.
- Purification through recrystallization or chromatography.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs with modifications in the pyrrolopyrimidine core, substituents, or acetamide side chains (Table 1). Key structural variations and inferred properties are discussed below.
Table 1: Structural and Inferred Property Comparison
*logP values are estimated based on substituent contributions.
Impact of Substituents on Physicochemical Properties
- Alkyl Chain Length (Ethyl vs. Butyl): The target compound’s 3-ethyl group likely offers a balance between lipophilicity and solubility compared to the butyl analog in , which may exhibit stronger hydrophobic interactions but poorer solubility .
- Heteroaromatic Systems: The pyridyl group in ’s compound could improve solubility via polar interactions, whereas the fused pyrrolopyrimidine core in the target compound provides rigidity, possibly enhancing binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
